molecular formula C21H14N2O2 B8801631 4-(4-Benzyloxy-phenoxy)-phthalonitrile CAS No. 301211-90-5

4-(4-Benzyloxy-phenoxy)-phthalonitrile

Cat. No.: B8801631
CAS No.: 301211-90-5
M. Wt: 326.3 g/mol
InChI Key: UZXAQYLNUKMZDQ-UHFFFAOYSA-N
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Description

4-(4-Benzyloxy-phenoxy)-phthalonitrile is a useful research compound. Its molecular formula is C21H14N2O2 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

301211-90-5

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C21H14N2O2/c22-13-17-6-7-21(12-18(17)14-23)25-20-10-8-19(9-11-20)24-15-16-4-2-1-3-5-16/h1-12H,15H2

InChI Key

UZXAQYLNUKMZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-benzyloxyphenol (14.53 g, 72.6 mmol), 4-nitrophthalonitrile (10.47 g, 60.5 mmol), potassium carbonate (16.69 g, 120.9 mmol), and acetone (170 mL) was refluxed overnight; the reaction mixture was cooled, and the solids were filtered off and rinsed with EtOAc. All liquids were combined and concentrated in vacuo. The resulting residue was partitioned between EtOAc and 2 M NaOH solution in a 500-mL separation funnel. The organic phase was subsequently washed with 1 M HCl, saturated NaCl solution, dried over sodium sulfate, and concentrated in vacuo to give the crude title compound (22.1 g) that was used in the next step without further purification. 1H NMR (200 MHz, CDCl3): δ (ppm)=7.7-6.6 (m, 12H), 5.08 (s, 2H).
Quantity
14.53 g
Type
reactant
Reaction Step One
Quantity
10.47 g
Type
reactant
Reaction Step One
Quantity
16.69 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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